OX1/OX2 Selectivity: >100-Fold Gain Over Piperidine Series
Starting from a 4,4-disubstituted piperidine OX1-selective antagonist series, replacement of the piperidine core with a 5-azaspiro[2.4]heptane scaffold yielded dual OX1/OX2 antagonists. Lead compounds 14 and 15 retained potent OX1 activity while achieving >100-fold selectivity over OX2, an improvement attributed to the rigid spiro geometry [1].
| Evidence Dimension | OX1/OX2 receptor selectivity window |
|---|---|
| Target Compound Data | >100-fold selectivity (5-azaspiro[2.4]heptane series, compounds 14 and 15) |
| Comparator Or Baseline | 4,4-disubstituted piperidine series (OX1-selective; low OX1/OX2 discrimination) |
| Quantified Difference | Selectivity improved from 'low/non-selective' to >100-fold |
| Conditions | OX1 and OX2 functional assays; exact assay details in Stasi et al. 2013 |
Why This Matters
For sleep-disorder drug discovery, dual OX1/OX2 antagonism with high selectivity is critical to avoid off-target effects; the spiro scaffold uniquely enables this profile.
- [1] Stasi, L. P.; et al. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorg. Med. Chem. Lett. 2013, 23, 2653–2658. View Source
